

BRL-44408 Maleate: A Technical Guide for Neuroscience Research

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Compound of Interest		
Compound Name:	BRL-44408 maleate	
Cat. No.:	B1667805	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **BRL-44408 maleate**, a selective α 2A-adrenoceptor antagonist, for its application in neuroscience research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts and Mechanism of Action

BRL-44408 is a potent and selective antagonist of the α 2A-adrenergic receptor, a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release.[1][2] There are three subtypes of the α 2-adrenoceptor: α 2A, α 2B, and α 2C. The α 2A subtype is the most prevalent in the central nervous system and is primarily located on presynaptic nerve terminals, where it functions as an autoreceptor to inhibit the release of norepinephrine. By blocking these presynaptic α 2A-adrenoceptors, BRL-44408 effectively increases the synaptic concentrations of norepinephrine and other neurotransmitters.[2]

The selectivity of BRL-44408 for the α 2A subtype over the α 2B and α 2C subtypes makes it a valuable tool for dissecting the specific roles of the α 2A-adrenoceptor in various physiological and pathological processes.

Quantitative Data Summary



The following tables summarize the key quantitative data for **BRL-44408 maleate** from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism

Receptor Subtype	Ligand	Ki (nM)	KB (nM)	Species	Reference
α2A- Adrenoceptor	BRL-44408	1.7	-	Human	[1]
α2A- Adrenoceptor	BRL-44408	8.5	7.9	Human	[2]
α2B- Adrenoceptor	BRL-44408	144.5	-	Human	[1]
5-HT1A Receptor	BRL-44408	199	-	Rat	[1]

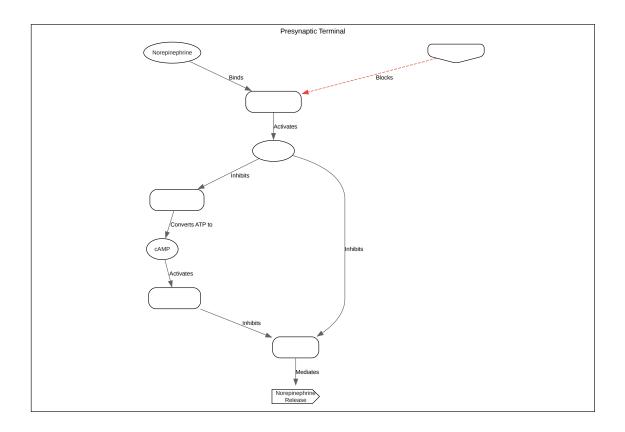
Table 2: In Vivo Neurochemical Effects in Rat Medial Prefrontal Cortex

Neurotransmitter	Treatment	% Change from Baseline	Reference
Norepinephrine	BRL-44408 (10 mg/kg, s.c.)	~200% increase	[2]
Dopamine	BRL-44408 (10 mg/kg, s.c.)	~100% increase	[2]
Acetylcholine	BRL-44408 (10 mg/kg, s.c.)	~75% increase	[2]
Serotonin	BRL-44408 (10 mg/kg, s.c.)	No significant change	[2]

Signaling Pathways and Experimental Workflows



Signaling Pathway of α2A-Adrenoceptor Antagonism by BRL-44408

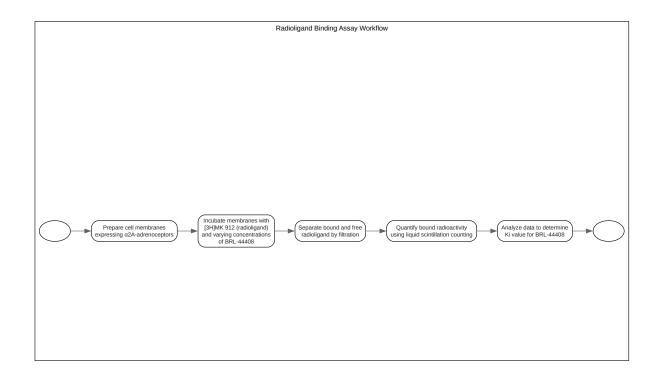


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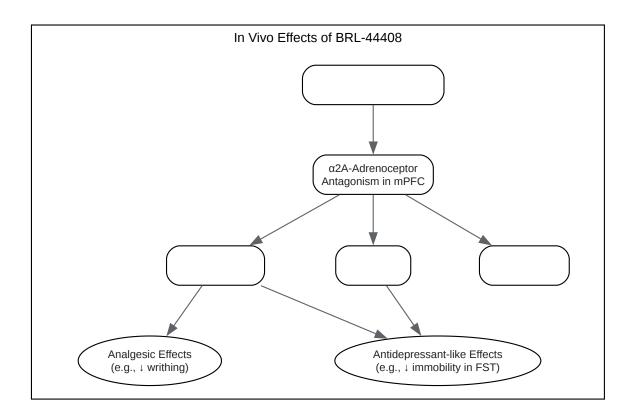
Caption: BRL-44408 blocks the α 2A-adrenoceptor, preventing Gi-mediated inhibition of adenylyl cyclase and Ca2+ channels, leading to increased norepinephrine release.

Experimental Workflow for Radioligand Binding Assay









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References

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- 2. Schedule-induced polydipsia: a rat model of obsessive-compulsive disorder PubMed [pubmed.ncbi.nlm.nih.gov]
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